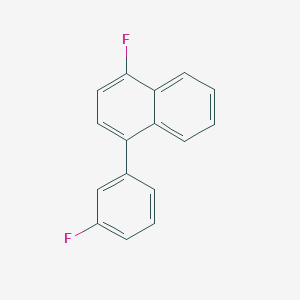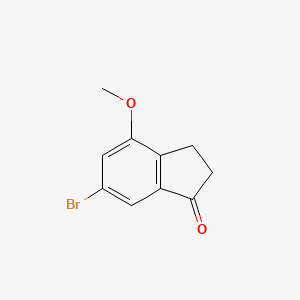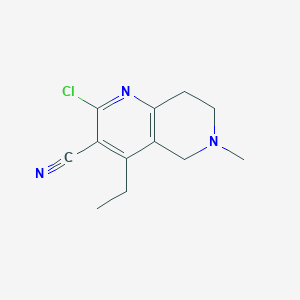![molecular formula C13H26O2Si B11871062 1-[3-(Trimethylsilyl)propyl]cyclohexane-1-carboxylic acid CAS No. 88729-73-1](/img/structure/B11871062.png)
1-[3-(Trimethylsilyl)propyl]cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Trimethylsilyl)propyl]cyclohexane-1-carboxylic acid is an organic compound characterized by the presence of a cyclohexane ring substituted with a carboxylic acid group and a trimethylsilyl group attached via a propyl chain. This compound is notable for its unique structural features, which combine the stability of the cyclohexane ring with the reactivity of the carboxylic acid and the steric bulk provided by the trimethylsilyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Trimethylsilyl)propyl]cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Trimethylsilyl Group: The trimethylsilyl group can be introduced using trimethylsilyl chloride in the presence of a base such as triethylamine.
Attachment to Propyl Chain: The propyl chain can be synthesized through standard organic reactions such as Grignard reactions or alkylation.
Cyclohexane Ring Formation: The cyclohexane ring can be constructed using cyclization reactions or by starting with cyclohexane and introducing the necessary functional groups.
Introduction of Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions or by using carboxylation reagents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Trimethylsilyl)propyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or anhydrides.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halides or nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogenating agents or nucleophiles like amines.
Major Products:
Oxidation Products: Esters, anhydrides.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-[3-(Trimethylsilyl)propyl]cyclohexane-1-carboxylic acid finds applications in various fields:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carboxylic acids.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(Trimethylsilyl)propyl]cyclohexane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the trimethylsilyl group provides steric protection and can influence the compound’s reactivity. The cyclohexane ring offers structural stability and can affect the compound’s overall conformation and binding properties.
Comparison with Similar Compounds
1-(Trimethylsilyl)-3-propanol: Shares the trimethylsilyl group and propyl chain but lacks the cyclohexane ring and carboxylic acid group.
Cyclohexanecarboxylic acid: Contains the cyclohexane ring and carboxylic acid group but lacks the trimethylsilyl group.
Trimethylsilyl chloride: Contains the trimethylsilyl group but lacks the propyl chain, cyclohexane ring, and carboxylic acid group.
Uniqueness: 1-[3-(Trimethylsilyl)propyl]cyclohexane-1-carboxylic acid is unique due to its combination of a bulky trimethylsilyl group, a stable cyclohexane ring, and a reactive carboxylic acid group. This unique structure imparts specific reactivity and stability characteristics, making it valuable in various chemical and industrial applications.
Properties
CAS No. |
88729-73-1 |
|---|---|
Molecular Formula |
C13H26O2Si |
Molecular Weight |
242.43 g/mol |
IUPAC Name |
1-(3-trimethylsilylpropyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H26O2Si/c1-16(2,3)11-7-10-13(12(14)15)8-5-4-6-9-13/h4-11H2,1-3H3,(H,14,15) |
InChI Key |
ZFRVEVLJNJMEKE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCCC1(CCCCC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Ethyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871009.png)


![Ethanone, 1-[4-(1H-indol-2-yl)phenyl]-](/img/structure/B11871029.png)

![6-Chloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871052.png)

![Indeno[2,1-b]pyran-9-carboxaldehyde, 2,3,4-trimethyl-](/img/structure/B11871058.png)
![8-(1,3,4-Thiadiazol-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane](/img/structure/B11871065.png)


